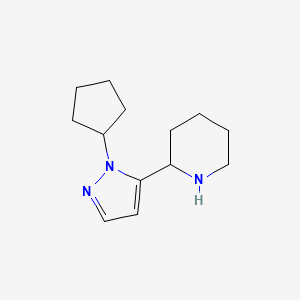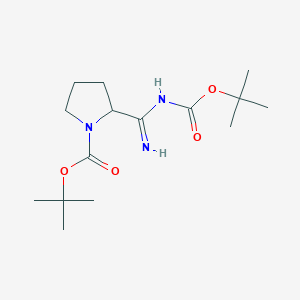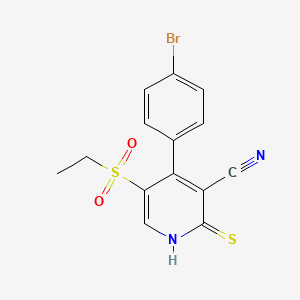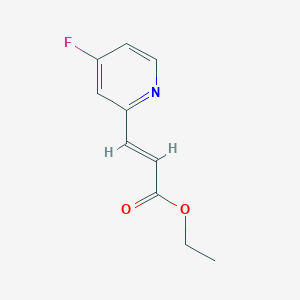
(4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is a compound that contains a fluorophenyl group and a triazole ringThe presence of the triazole ring is particularly significant as it is known for its broad range of applications in biomedicinal, biochemical, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction conditions usually include the use of a solvent such as water or an organic solvent, and the reaction is typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
(4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the development of new materials and as a component in agrochemicals.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The triazole ring plays a crucial role in this binding process, interacting with the enzyme’s active site residues . This interaction can disrupt the enzyme’s activity, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Another triazole derivative with similar synthetic routes and applications.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A polytriazolylamine ligand with applications in catalysis.
Uniqueness
(4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The combination of the fluorophenyl group and the triazole ring provides a unique scaffold that can be further modified for various applications .
Properties
Molecular Formula |
C10H11FN4 |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
(4-fluorophenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C10H11FN4/c1-15-6-13-10(14-15)9(12)7-2-4-8(11)5-3-7/h2-6,9H,12H2,1H3 |
InChI Key |
NVHPOESOHSLZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C(C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)

![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)








![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B11782142.png)
![2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)
